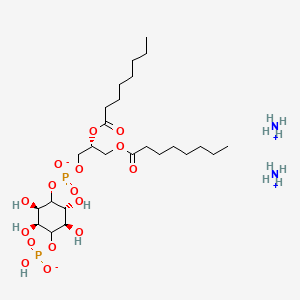

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions . It plays a critical role in the generation and transmission of cellular signals .

Molecular Structure Analysis

The molecular formula of PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is C25H46O16P2 • 2NH4 . The compound contains the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound .Chemical Reactions Analysis

PtdIns-(4)-P1 (1,2-dioctanoyl) can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) .Physical And Chemical Properties Analysis

The compound is a lyophilized powder with a molecular weight of 700.7 . The storage condition is -20°C .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Phosphatidylinositol Derivatives : New asymmetric syntheses of phosphatidylinositol 4-phosphate (PtdIns(4)P) derivatives, including PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), were achieved. These syntheses led to the preparation of diacylglyceryl moieties with different chain lengths and a modified route for affinity probes (Chen, Feng, & Prestwich, 1998).

Role in ARF Guanine Nucleotide Exchange : Dioctanoyl PtdIns(4)P was found to bind the pleckstrin homology (PH) domain of GRP1, a protein involved in ARF guanine nucleotide exchange, with high affinity. This suggests a role in intracellular membrane trafficking regulation (Klarlund et al., 1998).

Response to Salt and Osmotic Stress in Plants : In Arabidopsis, PtdIns(4,5)P2, a related compound, rapidly increased in response to salt and osmotic stress. This suggests a role in signaling pathways distinct from the canonical IP3 signaling pathway in response to environmental stress (Dewald et al., 2001).

Impairment in Synaptic Vesicle Trafficking : Decreased levels of PtdIns(4,5)P2 in the brain, which is closely related to PtdIns-(4)-P1, were shown to lead to synaptic defects, indicating a critical role for this compound in synaptic vesicle cycle regulation (Di Paolo et al., 2004).

Regulation of Transferrin Recycling Kinetics : Research demonstrated that PtdIns(4,5)P2 availability regulates multiple steps in the endocytic cycle in non-neuronal cells, implying a similar regulatory role for PtdIns-(4)-P1 (Kim et al., 2006).

Involvement in Endo-lysosome Function : PtdIns(3,5)P2, another related compound, was found to control membrane trafficking in the endosomal/lysosomal system, suggesting similar potential roles for PtdIns-(4)-P1 (Dove et al., 2009).

Mecanismo De Acción

Target of Action

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), also known as diazanium;[(2S,3R,5R,6R)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signals that play a critical role in the generation and transmission .

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by being phosphorylated to mono- (PtdIns- P; PIP), di- (PtdIns- P 2; PIP 2 ), and triphosphates (PtdIns- P 3; PIP 3 ) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrolysis of PtdIns- (4,5)- P 2 by phosphoinositide (PI)- specific phospholipase C, which generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the generation and transmission of cellular signals . The DAG and IP 3 produced by the hydrolysis of PtdIns- (4,5)- P 2 are part of a complex biochemical and signal transduction cascade .

Propiedades

IUPAC Name |

diazanium;[(2R,3R,5R,6S)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21+,22-,23-,24?,25?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYUDEZZGXKOJR-XMXDBXOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54N2O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)